Cas no 1270415-70-7 (2-(2,4-dimethoxyphenyl)azetidine)

2-(2,4-Dimethoxyphenyl)azetidine is a specialized azetidine derivative featuring a dimethoxyphenyl substituent, which enhances its utility in organic synthesis and pharmaceutical research. The azetidine ring provides a constrained, nitrogen-containing scaffold, valuable for modulating molecular conformation and bioactivity. The electron-donating methoxy groups at the 2- and 4-positions of the phenyl ring influence electronic properties, potentially improving solubility and reactivity in cross-coupling or functionalization reactions. This compound is particularly relevant in medicinal chemistry for the development of bioactive molecules, where its structural rigidity and aromatic substitution pattern may contribute to targeted interactions. High purity and well-defined stereochemistry further support its application in precision synthesis.
2-(2,4-dimethoxyphenyl)azetidine structure
1270415-70-7 structure
商品名:2-(2,4-dimethoxyphenyl)azetidine
CAS番号:1270415-70-7
MF:C11H15NO2
メガワット:193.242303133011
CID:6174949
PubChem ID:55295797

2-(2,4-dimethoxyphenyl)azetidine 化学的及び物理的性質

名前と識別子

    • 2-(2,4-dimethoxyphenyl)azetidine
    • AKOS006370605
    • 1270415-70-7
    • EN300-1831930
    • インチ: 1S/C11H15NO2/c1-13-8-3-4-9(10-5-6-12-10)11(7-8)14-2/h3-4,7,10,12H,5-6H2,1-2H3
    • InChIKey: VKTBNGFOKVPAIR-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=C(C=CC=1C1CCN1)OC

計算された属性

  • せいみつぶんしりょう: 193.110278721g/mol
  • どういたいしつりょう: 193.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 30.5Ų

2-(2,4-dimethoxyphenyl)azetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1831930-10.0g
2-(2,4-dimethoxyphenyl)azetidine
1270415-70-7
10g
$5467.0 2023-05-26
Enamine
EN300-1831930-5.0g
2-(2,4-dimethoxyphenyl)azetidine
1270415-70-7
5g
$3687.0 2023-05-26
Enamine
EN300-1831930-0.5g
2-(2,4-dimethoxyphenyl)azetidine
1270415-70-7
0.5g
$809.0 2023-09-19
Enamine
EN300-1831930-5g
2-(2,4-dimethoxyphenyl)azetidine
1270415-70-7
5g
$2443.0 2023-09-19
Enamine
EN300-1831930-1g
2-(2,4-dimethoxyphenyl)azetidine
1270415-70-7
1g
$842.0 2023-09-19
Enamine
EN300-1831930-0.05g
2-(2,4-dimethoxyphenyl)azetidine
1270415-70-7
0.05g
$707.0 2023-09-19
Enamine
EN300-1831930-2.5g
2-(2,4-dimethoxyphenyl)azetidine
1270415-70-7
2.5g
$1650.0 2023-09-19
Enamine
EN300-1831930-0.25g
2-(2,4-dimethoxyphenyl)azetidine
1270415-70-7
0.25g
$774.0 2023-09-19
Enamine
EN300-1831930-1.0g
2-(2,4-dimethoxyphenyl)azetidine
1270415-70-7
1g
$1272.0 2023-05-26
Enamine
EN300-1831930-0.1g
2-(2,4-dimethoxyphenyl)azetidine
1270415-70-7
0.1g
$741.0 2023-09-19

2-(2,4-dimethoxyphenyl)azetidine 関連文献

2-(2,4-dimethoxyphenyl)azetidineに関する追加情報

Comprehensive Overview of 2-(2,4-dimethoxyphenyl)azetidine (CAS No. 1270415-70-7): Properties, Applications, and Research Insights

2-(2,4-dimethoxyphenyl)azetidine (CAS No. 1270415-70-7) is a specialized organic compound gaining attention in pharmaceutical and materials science research. This azetidine derivative features a unique structural motif combining a dimethoxyphenyl group with a four-membered azetidine ring, offering distinct chemical properties that make it valuable for drug discovery and functional material development. Recent studies highlight its potential as a bioactive scaffold in medicinal chemistry, particularly for targeting neurological and metabolic disorders.

The compound's molecular structure (C11H15NO2) exhibits interesting electronic characteristics due to the electron-donating effects of the methoxy groups and the constrained geometry of the azetidine core. Researchers are particularly interested in its conformational rigidity, which may enhance binding selectivity in biological systems. Current literature suggests applications in developing small molecule modulators for protein-protein interactions, a hot topic in precision medicine approaches.

From a synthetic chemistry perspective, 2-(2,4-dimethoxyphenyl)azetidine presents fascinating challenges and opportunities. The azetidine ring formation requires specialized protocols, with recent advances in photocatalyzed cyclization and transition metal-mediated methods offering improved yields. These developments align with the growing demand for sustainable synthesis methods in the chemical industry, addressing environmental concerns while maintaining efficiency.

Analytical characterization of 1270415-70-7 typically involves advanced techniques like NMR spectroscopy (particularly 13C and 1H NMR), mass spectrometry, and X-ray crystallography. The compound's physicochemical properties (melting point ~85-88°C, moderate solubility in polar organic solvents) make it suitable for various formulation studies. Recent patent filings indicate growing interest in its salt forms and co-crystals to optimize bioavailability, reflecting the pharmaceutical industry's focus on drug delivery optimization.

Emerging applications of 2-(2,4-dimethoxyphenyl)azetidine derivatives explore their potential in fluorescent probes and molecular sensors, capitalizing on the aromatic system's photophysical properties. This aligns with current trends in diagnostic imaging and theranostic development. Computational studies using molecular docking and DFT calculations predict interesting interactions with biological targets, particularly enzymes involved in neurotransmitter regulation.

Quality control protocols for CAS 1270415-70-7 emphasize HPLC purity assessment (>98% typically required for research use) and careful monitoring of stereochemical integrity. Storage recommendations generally suggest inert atmosphere protection at low temperatures to prevent oxidative degradation, reflecting best practices in compound management for research institutions.

The commercial availability of 2-(2,4-dimethoxyphenyl)azetidine through specialty chemical suppliers has increased significantly since 2020, with current market prices reflecting its status as a research-grade building block. Current Good Manufacturing Practice (cGMP) versions are becoming available to support preclinical development needs, indicating translational potential. Safety data sheets emphasize standard organic compound handling procedures without special restrictions.

Future research directions for this compound class may explore its potential in covalent inhibitor design (through the azetidine nitrogen) or as a conformational constraint element in peptide mimetics. The growing interest in fragment-based drug discovery makes this scaffold particularly relevant, as its moderate size and polarity fit well with lead generation strategies. Recent conferences on medicinal chemistry have featured several presentations on related azetidine-containing compounds, suggesting sustained academic and industrial interest.

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